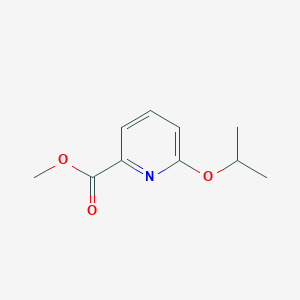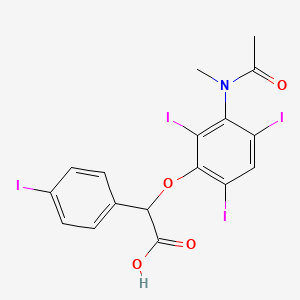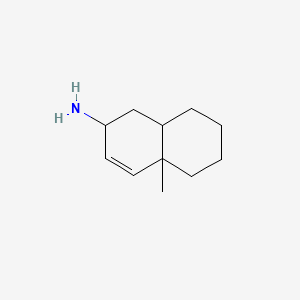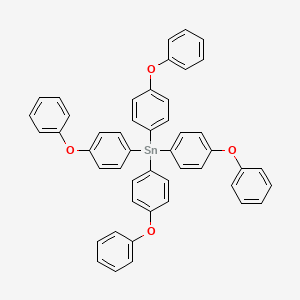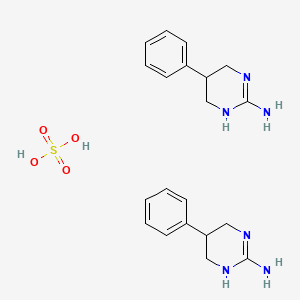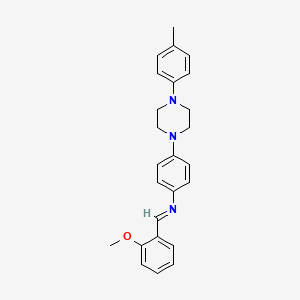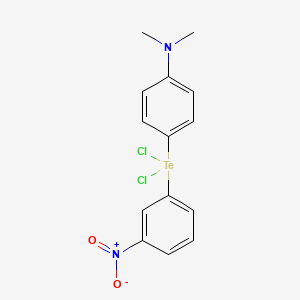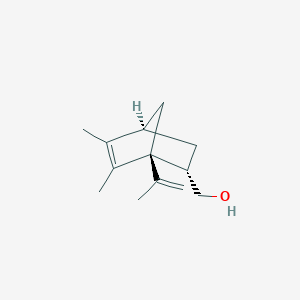
Arbozol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arbozol is a polyether siloxane compound with the chemical formula C13H20O . It is a colorless, odorless, and non-toxic liquid known for its excellent thermal stability, resistance to acids and bases, and solvent resistance . This compound is widely used as a release agent, lubricant, sealant, and preservative in various industries, including plastics, rubber, metals, and textiles .
Preparation Methods
Arbozol is typically synthesized by reacting siloxane with polyether compounds . The specific synthetic routes and reaction conditions can vary depending on the desired properties of the final product. Industrial production methods often involve the use of catalysts to facilitate the reaction and optimize yield . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product quality .
Chemical Reactions Analysis
Arbozol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Arbozol has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions . In biology, this compound is employed as a preservative and stabilizer for biological samples . In medicine, it is used as a component in drug formulations and as a carrier for active pharmaceutical ingredients . In industry, this compound is utilized as a release agent, lubricant, and sealant in the production of plastics, rubber, metals, and textiles .
Mechanism of Action
The mechanism of action of Arbozol involves its interaction with molecular targets and pathways in the body . This compound exerts its effects by binding to specific receptors and enzymes, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Arbozol is unique compared to other similar compounds due to its excellent thermal stability, resistance to acids and bases, and solvent resistance . Similar compounds include other polyether siloxanes and related polymers . this compound stands out due to its specific combination of properties, making it highly versatile and suitable for a wide range of applications .
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
[(1R,2S,4R)-5,6-dimethyl-1-prop-1-en-2-yl-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C13H20O/c1-8(2)13-6-11(5-12(13)7-14)9(3)10(13)4/h11-12,14H,1,5-7H2,2-4H3/t11-,12-,13-/m1/s1 |
InChI Key |
MLDAJXVVSUEALX-JHJVBQTASA-N |
Isomeric SMILES |
CC1=C([C@@]2(C[C@H]1C[C@@H]2CO)C(=C)C)C |
Canonical SMILES |
CC1=C(C2(CC1CC2CO)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



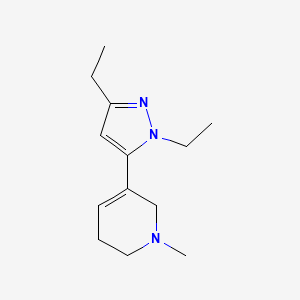
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
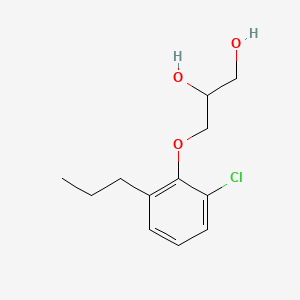
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
